molecular formula C13H19NS B7999472 4-[(3-Methyl-1-piperidino)methyl]thiophenol CAS No. 1443350-91-1

4-[(3-Methyl-1-piperidino)methyl]thiophenol

Cat. No.: B7999472
CAS No.: 1443350-91-1
M. Wt: 221.36 g/mol
InChI Key: JZIXAWMDAOIAGR-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1-piperidino)methyl]thiophenol is an organic compound that features a thiophenol group attached to a piperidine ring This compound is of interest due to its unique chemical structure, which combines a sulfur-containing thiophenol moiety with a nitrogen-containing piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1-piperidino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with 3-methylpiperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the chloromethyl group, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1-piperidino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The piperidine ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(3-Methyl-1-piperidino)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1-piperidino)methyl]thiophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiophenol and piperidine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Methyl-1-piperidino)methyl]phenol: Similar structure but with a phenol group instead of a thiophenol group.

    4-[(3-Methyl-1-piperidino)methyl]aniline: Contains an aniline group instead of a thiophenol group.

Uniqueness

4-[(3-Methyl-1-piperidino)methyl]thiophenol is unique due to the presence of both a thiophenol and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different functional groups.

Properties

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-3-2-8-14(9-11)10-12-4-6-13(15)7-5-12/h4-7,11,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXAWMDAOIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234878
Record name Benzenethiol, 4-[(3-methyl-1-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443350-91-1
Record name Benzenethiol, 4-[(3-methyl-1-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443350-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[(3-methyl-1-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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